molecular formula C60H42N10 B12936270 Tris((1-(pyren-1-ylmethyl)-1H-1,2,3-triazol-4-yl)methyl)amine

Tris((1-(pyren-1-ylmethyl)-1H-1,2,3-triazol-4-yl)methyl)amine

Cat. No.: B12936270
M. Wt: 903.0 g/mol
InChI Key: USBAJAFGYGVQCX-UHFFFAOYSA-N
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Description

Tris((1-(pyren-1-ylmethyl)-1H-1,2,3-triazol-4-yl)methyl)amine is a complex organic compound that features a pyrene core linked to triazole rings. This compound is notable for its unique photophysical and electronic properties, making it a valuable component in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tris((1-(pyren-1-ylmethyl)-1H-1,2,3-triazol-4-yl)methyl)amine typically involves the following steps:

    Formation of Pyrene Derivatives: Pyrene derivatives are synthesized through electrophilic aromatic substitution reactions.

    Click Chemistry:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Substitution: Reagents such as bromine or nitric acid are used for electrophilic aromatic substitution.

Major Products

Mechanism of Action

The mechanism of action of Tris((1-(pyren-1-ylmethyl)-1H-1,2,3-triazol-4-yl)methyl)amine is primarily based on its ability to interact with various molecular targets through its triazole and pyrene moieties. The triazole rings can coordinate with metal ions, forming stable complexes, while the pyrene core can engage in π-π interactions with aromatic systems. These interactions facilitate its use in catalysis, sensing, and molecular recognition .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tris((1-(pyren-1-ylmethyl)-1H-1,2,3-triazol-4-yl)methyl)amine is unique due to its combination of pyrene and triazole functionalities, which endow it with exceptional photophysical properties and versatile coordination chemistry. This makes it particularly valuable in applications requiring strong luminescence and stable metal coordination .

Properties

Molecular Formula

C60H42N10

Molecular Weight

903.0 g/mol

IUPAC Name

1-[1-(pyren-1-ylmethyl)triazol-4-yl]-N,N-bis[[1-(pyren-1-ylmethyl)triazol-4-yl]methyl]methanamine

InChI

InChI=1S/C60H42N10/c1-4-37-10-13-43-16-19-46(52-25-22-40(7-1)55(37)58(43)52)28-68-34-49(61-64-68)31-67(32-50-35-69(65-62-50)29-47-20-17-44-14-11-38-5-2-8-41-23-26-53(47)59(44)56(38)41)33-51-36-70(66-63-51)30-48-21-18-45-15-12-39-6-3-9-42-24-27-54(48)60(45)57(39)42/h1-27,34-36H,28-33H2

InChI Key

USBAJAFGYGVQCX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CN5C=C(N=N5)CN(CC6=CN(N=N6)CC7=C8C=CC9=CC=CC1=C9C8=C(C=C1)C=C7)CC1=CN(N=N1)CC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1

Origin of Product

United States

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